

An In-Depth Technical Guide to the Preliminary Investigation of Tolyl-Oxazole Derivatives

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Compound of Interest

Compound Name: *(2-P-Tolyl-oxazol-4-YL)-methanol*

Cat. No.: B1643947

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Introduction

The oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^[1] ^[2] The incorporation of a toyl group onto this scaffold introduces a lipophilic and sterically defined substituent that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of toyl-oxazole derivatives, covering their synthesis, spectroscopic characterization, and an exploration of their potential biological activities.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions in their experimental design. We will delve into established synthetic routes, detailed characterization protocols, and a survey of the reported biological landscape of these promising compounds, with a focus on their potential as anticancer and antibacterial agents.

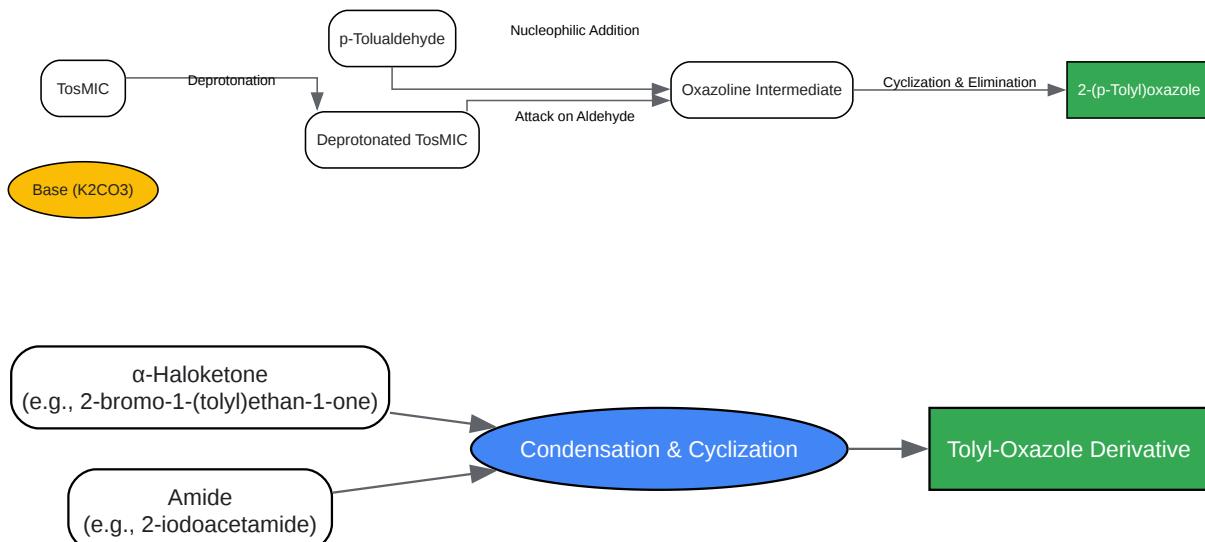
I. Synthetic Strategies for Tolyl-Oxazole Derivatives

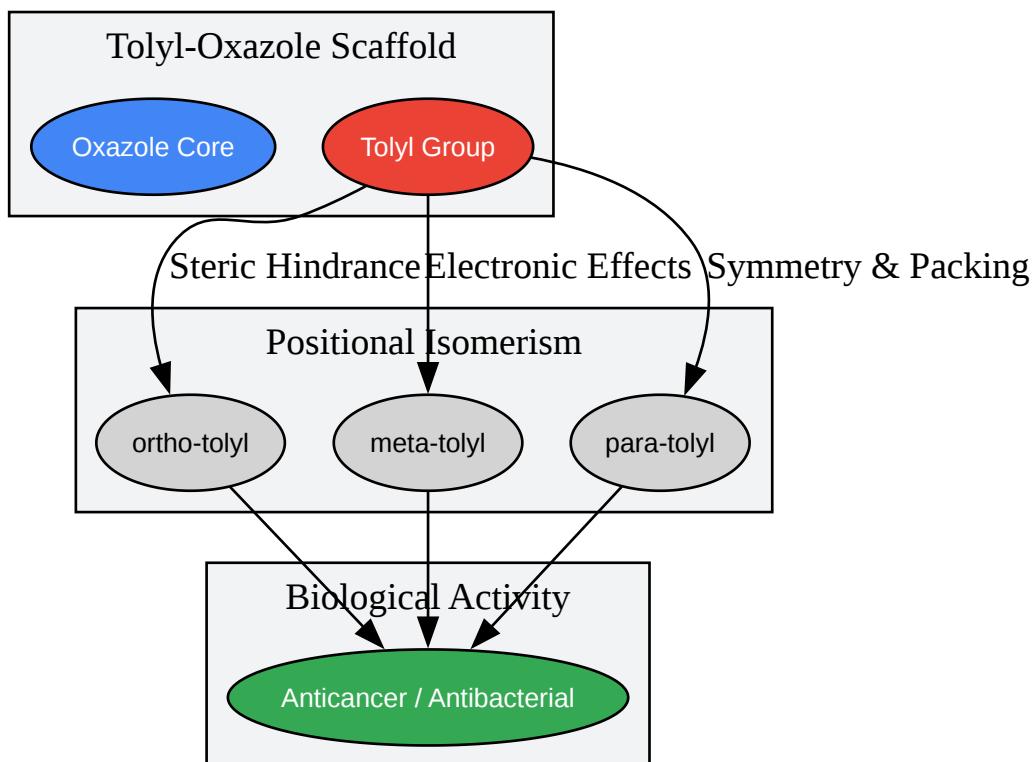
The synthesis of the toyl-oxazole core can be achieved through several established methods for oxazole formation. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we focus on two versatile and widely employed strategies: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis: A Robust Route to 2-(p-Tolyl)oxazole

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles, but it can be adapted for 2,5-disubstituted or, as in this case, 2-substituted oxazoles through the appropriate choice of reagents. For the synthesis of 2-(p-Tolyl)oxazole, the reaction proceeds via the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]

The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.[3]



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Sources

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- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant *Staphylococcus Aureus* | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
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